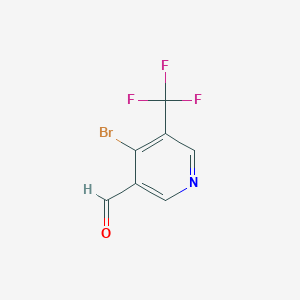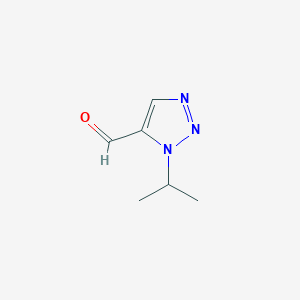
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a propan-2-yl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways .
Comparación Con Compuestos Similares
1-Phenyl-2-propanone: A compound with a similar propan-2-yl group but different functional groups and applications.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazole derivative with herbicidal activity.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its combination of a triazole ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
3-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-6(4-10)3-7-8-9/h3-5H,1-2H3 |
Clave InChI |
AZNFTHFTZCGQML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CN=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


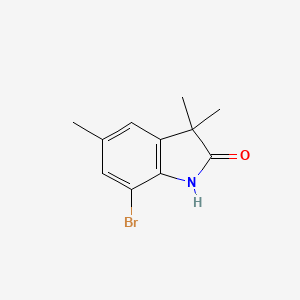


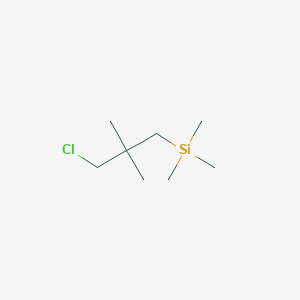
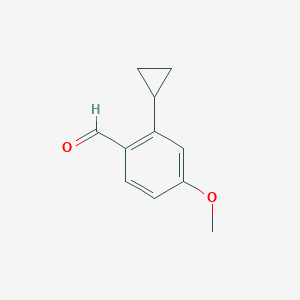
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
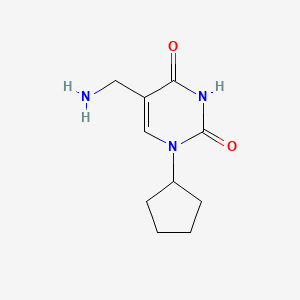
amine](/img/structure/B13156464.png)
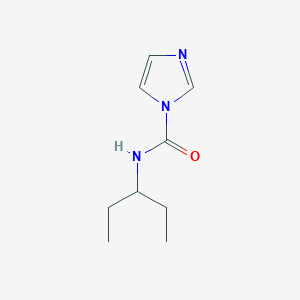
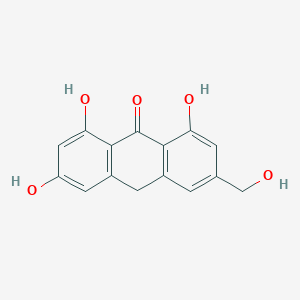

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
